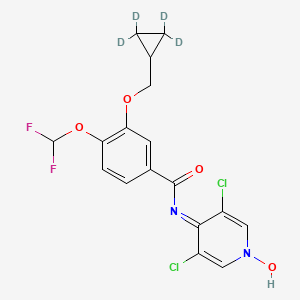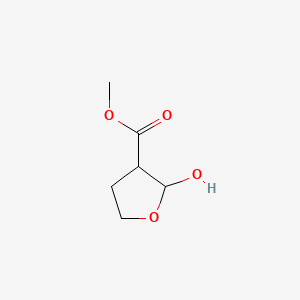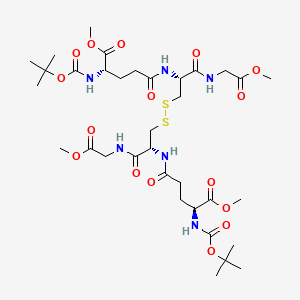
Roflumilast-d4 N-óxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Roflumilast-d4 N-Oxide is a deuterium-labeled derivative of Roflumilast, a selective phosphodiesterase 4 inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Roflumilast. The deuterium labeling allows for precise tracking and analysis in various biological systems.
Aplicaciones Científicas De Investigación
Roflumilast-d4 N-Oxide is widely used in scientific research, including:
Chemistry: It is used to study the metabolic pathways and degradation products of Roflumilast.
Biology: The compound helps in understanding the biological effects and interactions of Roflumilast in various systems.
Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Roflumilast.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of Roflumilast products.
Mecanismo De Acción
Target of Action
Roflumilast-d4 N-Oxide, a deuterium labeled Roflumilast, is a selective inhibitor of phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .
Mode of Action
Roflumilast-d4 N-Oxide selectively and competitively binds to and inhibits PDE4 . This inhibition leads to an accumulation of intracellular cyclic AMP .
Biochemical Pathways
The inhibition of PDE4 by Roflumilast-d4 N-Oxide leads to an increase in intracellular cAMP levels . This increase in cAMP can prevent the phosphorylation of spleen tyrosine kinase (SYK) and abrogate the activation of the PI3K/AKT/mTOR signaling pathway . This may result in the induction of apoptosis .
Pharmacokinetics
Roflumilast undergoes gut and hepatic first-pass metabolism via the cytochrome P450 (CYP3A4 and CYP1A2) system to form an active, but approximately threefold less potent, N-oxide metabolite . The bioavailability of roflumilast cream 0.3% after topical administration was 1.5% . Unlike after oral dosing, the plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 . Roflumilast N-oxide concentrations were eightfold higher than roflumilast concentrations . The half-life in adult patients was 4.0 days for roflumilast and 4.6 days for roflumilast N-oxide following the last dose administered .
Result of Action
The primary result of Roflumilast-d4 N-Oxide’s action is the reduction of inflammation, airway hyperresponsiveness, and mucus production in animal models of respiratory diseases . This suggests that it may be a promising therapeutic target for these conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Roflumilast-d4 N-Oxide. For example, the bioavailability of roflumilast cream 0.3% after topical administration was found to be 1.5%, indicating that the method of administration can impact the compound’s bioavailability
Análisis Bioquímico
Biochemical Properties
Roflumilast-d4 N-Oxide is a potent inhibitor of PDE4, with IC50s of 0.7, 0.9, 0.7, and 0.2 nM for PDE4A1, PDEA4, PDEB1, and PDEB2, respectively . It does not affect PDE1, PDE2, PDE3 or PDE5 isoenzymes .
Cellular Effects
The effects of Roflumilast-d4 N-Oxide on cells are primarily due to its inhibition of PDE4. This leads to an increase in intracellular cAMP levels, which can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Roflumilast-d4 N-Oxide exerts its effects at the molecular level by binding to and inhibiting PDE4. This prevents the breakdown of cAMP, leading to increased intracellular levels of this important second messenger .
Metabolic Pathways
Roflumilast-d4 N-Oxide is likely to be involved in the cAMP signaling pathway due to its inhibition of PDE4 . Specific information on the metabolic pathways that Roflumilast-d4 N-Oxide is involved in, and any enzymes or cofactors it interacts with, is not currently available.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Roflumilast-d4 N-Oxide involves the incorporation of deuterium atoms into the Roflumilast molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of Roflumilast-d4 N-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications.
Análisis De Reacciones Químicas
Types of Reactions: Roflumilast-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction can produce deuterium-labeled alcohols.
Comparación Con Compuestos Similares
Roflumilast: The parent compound, which is also a selective phosphodiesterase 4 inhibitor.
Roflumilast N-Oxide: The non-deuterated version of the compound.
Other PDE4 Inhibitors: Compounds such as apremilast and cilomilast, which also inhibit phosphodiesterase 4 but may have different pharmacokinetic profiles and therapeutic effects.
Uniqueness: Roflumilast-d4 N-Oxide is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of Roflumilast, providing insights that are not possible with non-labeled compounds .
Propiedades
IUPAC Name |
N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXMSARUQULRI-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,9S)-3-acetyloxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-13-yl] acetate](/img/structure/B586342.png)

